

chloroform isoamyl alcohol for DNA extraction from blood samples

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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040

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An Application Note and Protocol for DNA Extraction from Blood Samples Using Chloroform:Isoamyl Alcohol

Application Note

Introduction

The isolation of high-quality genomic DNA from whole blood is a fundamental starting point for a vast array of molecular biology applications, including PCR, sequencing, and genotyping. The chloroform:isoamyl alcohol extraction method, often used in conjunction with phenol, is a robust and cost-effective technique for yielding high-purity DNA. This method relies on the principles of phase-separation chemistry to efficiently remove proteins, lipids, and other cellular contaminants from the DNA.

Principle of the Method

The procedure begins with the lysis of red and white blood cells to release their contents, including the DNA. Proteins are then denatured and removed from the aqueous solution through extraction with a mixture of phenol and chloroform:isoamyl alcohol. Chloroform is a non-polar solvent that effectively denatures proteins and lipids, causing them to precipitate out of the aqueous phase where the DNA resides. Isoamyl alcohol is added to the chloroform to reduce foaming during the extraction process and to aid in the separation of the organic and aqueous phases. Following centrifugation, the contaminants are partitioned into the organic and interphase layers, leaving the purified DNA in the upper aqueous phase. The DNA is then

precipitated from the aqueous phase, typically with ethanol or isopropanol, washed to remove residual salts, and resuspended in a suitable buffer.

Applications

This protocol is suitable for the extraction of genomic DNA from fresh or frozen whole blood samples for use in a variety of downstream applications, including:

- Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)
- Next-Generation Sequencing (NGS)
- Restriction enzyme digestion and Southern blotting
- Genotyping and SNP analysis
- Archiving of genomic DNA

Quantitative Data Summary

The expected yield and purity of genomic DNA extracted using this method can vary depending on the initial sample volume and the white blood cell count of the donor. The following table provides typical results obtained from a standard extraction.

Starting Material	Expected DNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio
200 µL Whole Blood	3 - 10	1.7 - 1.9	> 1.5
1 mL Whole Blood	15 - 50	1.7 - 1.9	> 1.5
5 mL Whole Blood	75 - 250	1.7 - 1.9	> 1.5

Note: The A260/A280 ratio is a measure of protein contamination, with a ratio of ~1.8 generally considered pure for DNA. The A260/A230 ratio is an indicator of contamination by organic compounds and salts, with a value above 1.5 typically indicating a clean sample.

Experimental Protocol

Materials and Reagents

- Whole blood collected in EDTA or citrate tubes
- Red Blood Cell (RBC) Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 10 mM MgCl₂, pH 7.4)
- Cell Lysis Solution (e.g., 10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.0)
- Proteinase K (20 mg/mL)
- 10% Sodium Dodecyl Sulfate (SDS)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Absolute Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or DNA-free water
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Pipettes and sterile, filtered tips
- Microcentrifuge
- Vortex mixer
- Water bath or heat block

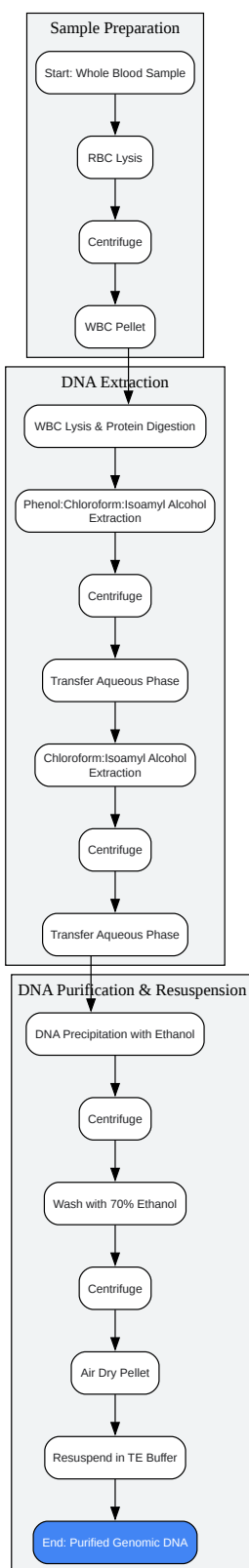
Procedure

- Sample Preparation and RBC Lysis:
 - To a 1.5 mL microcentrifuge tube, add 500 µL of whole blood.

- Add 1 mL of cold RBC Lysis Buffer. Invert the tube several times to mix and incubate on ice for 10 minutes.
- Centrifuge at 2,000 x g for 5 minutes at 4°C.
- Carefully aspirate and discard the supernatant, which contains the lysed red blood cells, leaving the white blood cell pellet.
- Repeat the wash step with another 1 mL of RBC Lysis Buffer if the pellet is still red.
- White Blood Cell Lysis and Protein Digestion:
 - Resuspend the white blood cell pellet in 300 µL of Cell Lysis Solution by vortexing.
 - Add 15 µL of 10% SDS and 10 µL of Proteinase K (20 mg/mL). Mix by gentle inversion.
 - Incubate the mixture at 56°C for 1-3 hours (or overnight) in a water bath or heat block to digest the proteins.
- Phenol:Chloroform:Isoamyl Alcohol Extraction:
 - Cool the sample to room temperature.
 - Add an equal volume (approximately 325 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).
 - Mix vigorously by vortexing for 30 seconds. Caution: Phenol and chloroform are toxic and should be handled in a fume hood.
 - Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into three phases: the upper aqueous phase (containing DNA), a white interphase (containing precipitated proteins), and a lower organic phase.
- Chloroform:Isoamyl Alcohol Extraction:
 - Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the interphase.

- Add an equal volume of chloroform:isoamyl alcohol (24:1).
- Mix by inverting the tube gently for 2 minutes.
- Centrifuge at 12,000 x g for 5 minutes at room temperature.
- Again, carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube.
- DNA Precipitation:
 - To the aqueous phase, add two volumes of ice-cold absolute ethanol (e.g., if you have 300 μ L of aqueous phase, add 600 μ L of ethanol).
 - Mix by inverting the tube until a white, stringy precipitate of DNA becomes visible.
 - Incubate at -20°C for at least 1 hour (or overnight for higher yields).
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- DNA Washing and Resuspension:
 - Carefully decant the ethanol supernatant.
 - Wash the DNA pellet by adding 500 μ L of ice-cold 70% ethanol. This removes residual salts.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully decant the 70% ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
 - Resuspend the DNA pellet in 30-50 μ L of TE buffer or DNA-free water.
 - Incubate at 65°C for 10 minutes to aid in resuspension. Store the DNA at 4°C for short-term use or at -20°C for long-term storage.

Workflow Diagram



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Caption: Workflow for genomic DNA extraction from whole blood.

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